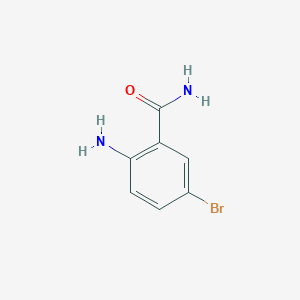

2-Amino-5-bromobenzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Synthesis

2-Amino-5-bromobenzamide is used in the preparation of carboxylic acid nitriles by reaction of cyanides with halogen-containing compounds . This process is significant in organic chemistry synthesis, especially in the production of various derivatives of 2-amino-5-bromobenzamide .

Spectroscopic Studies

Spectroscopic studies have been conducted on 2-Amino-5-bromobenzamide. These studies focus on the hydrogen bonds in N-unsubstituted 2-aminobenzamides . The hindered rotation of the C(O)–NH2 single bond results in non-equivalence of the amide protons, leading to two distinct resonances of different chemical shift values in the 1H-NMR spectra .

XRD Studies

X-ray crystallographic techniques have been used to study the structures of the mono- and the dihalogenated N-unsubstituted 2-aminobenzamides . These studies have revealed the ability of the amide unit of these compounds to function as a hydrogen bond donor and acceptor simultaneously .

DFT Studies

Density Functional Theory (DFT) method has been used to study 2-Amino-5-bromobenzamide . The DFT calculations revealed that the conformer with oxygen and 2-amine on the same side predominates possibly due to the formation of a six-membered intramolecular ring, which is assisted by hydrogen bonding .

Material Science

2-Amino-5-bromobenzamide is used in material science research . It is often used in the synthesis of new materials, and its properties can significantly influence the characteristics of the resulting material .

Chemical Synthesis

In the field of chemical synthesis, 2-Amino-5-bromobenzamide is used as a starting material or intermediate in the synthesis of other complex molecules . Its bromine atom can be easily replaced by other groups, making it a versatile compound in chemical synthesis .

Safety and Hazards

2-Amino-5-bromobenzamide is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-amino-5-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJKJQNMKXZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407579 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromobenzamide | |

CAS RN |

16313-66-9 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-5-bromobenzamide interact with inorganic perovskite materials, and what are the implications for solar cell performance?

A1: 2-amino-5-bromobenzamide (ABA) effectively passivates defects on the surface of inorganic perovskite films, such as CsPbI2.85Br0.15. [] This interaction stems from the synergistic coordination of ABA's carbonyl (C=O) and amino (NH2) groups with uncoordinated Pb2+ ions present on the perovskite surface. [] Additionally, the bromine atom in ABA can fill halide vacancies within the perovskite structure, further reducing defect sites and suppressing the formation of Pb0. [] This surface passivation significantly enhances the performance of inverted perovskite solar cells by reducing trap density and improving charge carrier transport. [] Consequently, ABA-modified perovskite solar cells demonstrate increased efficiency and stability, making them promising candidates for next-generation solar energy technologies. []

Q2: What insights do spectroscopic and computational studies provide into the structure and properties of 2-amino-5-bromobenzamide?

A2: Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, reveal crucial structural information about 2-amino-5-bromobenzamide. [] For instance, 1H-NMR highlights the restricted rotation around the C(O)-NH2 bond, leading to distinct signals for the two amide protons due to their non-equivalence. [] This restricted rotation is attributed to the strong intramolecular hydrogen bond between the carbonyl oxygen and an amine hydrogen. [] DFT calculations using the B3LYP/6-311++G(d,p) basis set support this observation, indicating that the conformer with the oxygen and 2-amine group on the same side of the molecule is energetically favored. [] This conformation allows for the formation of a stable six-membered intramolecular ring stabilized by the hydrogen bond. [] These structural insights are essential for understanding the reactivity and potential applications of 2-amino-5-bromobenzamide in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)